molecular formula C10H6ClN3O3S B13931130 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B13931130
M. Wt: 283.69 g/mol
InChI Key: QOMKVOBREOBFKL-UHFFFAOYSA-N
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Description

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic benzamide derivative incorporating a 5-nitrothiazole ring, a scaffold of significant interest in medicinal chemistry and biochemical research . This compound is provided as a high-purity solid for research applications. The molecular structure features a planar central amide group, as confirmed by crystal structure data from related compounds, which facilitates specific interactions with biological targets . The primary research applications of this compound are explored in antimicrobial and anticancer studies. As a nitrothiazole derivative, it is investigated for its potential activity against biofilm-forming Gram-positive bacteria . Furthermore, structurally related thiazole-containing compounds have demonstrated promising cytotoxic effects in vitro against human cancer cell lines, including glioblastoma and melanoma models, suggesting its utility as a lead compound in oncology research . The proposed mechanism of action often involves enzyme inhibition, where the nitro group can be reduced to form reactive intermediates that disrupt essential microbial or cellular metabolic pathways . Additionally, research on analogous N-(thiazol-2-yl)benzamide compounds has identified them as potent and selective negative allosteric modulators of ion channels like the Zinc-Activated Channel (ZAC), highlighting the potential for this chemical class in neuropharmacological studies . The compound can be synthesized via classic amide bond formation, typically by reacting 5-nitro-1,3-thiazol-2-amine with 2-chlorobenzoyl chloride in an aprotic solvent like dichloromethane or pyridine, which also acts as an acid scavenger . The crude product is often purified via recrystallization from methanol or ethanol to achieve high purity . Researchers can use this compound as a key intermediate or reference standard in developing novel therapeutic agents. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6ClN3O3S

Molecular Weight

283.69 g/mol

IUPAC Name

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)

InChI Key

QOMKVOBREOBFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • The 5-nitro-1,3-thiazol-2-amine is reacted with 2-chlorobenzoyl chloride in an aprotic solvent such as dichloromethane or pyridine.
  • The reaction is typically carried out at room temperature or under mild heating.
  • Pyridine or another suitable base is used to neutralize the hydrochloric acid generated during the reaction.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction.

Purification

  • The crude product is purified by recrystallization from methanol or ethanol.
  • Chromatographic techniques may be employed for further purification if necessary.

This synthetic route aligns with the classical amide synthesis protocols and is similar to the preparation of related benzamide derivatives reported in literature.

Summary of Preparation Methodology in Tabular Form

Step Reagents & Conditions Description Notes
1 2-Chlorobenzoic acid + Thionyl chloride (reflux) Synthesis of 2-chlorobenzoyl chloride Evolution of HCl gas indicates reaction progress
2 1,3-Thiazol-2-amine nitration or substitution Preparation of 5-nitro-1,3-thiazol-2-amine Controlled nitration to introduce nitro group at 5-position
3 5-Nitro-1,3-thiazol-2-amine + 2-chlorobenzoyl chloride + base (pyridine) in dichloromethane or pyridine solvent, room temp or mild heating Formation of this compound via amide bond Reaction monitored by TLC; product isolated by filtration and recrystallization

Additional Notes and Considerations

  • The choice of solvent and base can influence the yield and purity of the product. Pyridine is often favored due to its dual role as solvent and acid scavenger.
  • Reaction temperature control is critical to avoid side reactions or decomposition of sensitive nitro and thiazole groups.
  • The product’s identity and purity are confirmed by spectroscopic methods such as FTIR, NMR, and elemental analysis, as established in similar thiazole benzamide studies.
  • Scale-up considerations include efficient removal of HCl gas and safe handling of thionyl chloride and nitro compounds.

Scientific Research Applications

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with potential applications in various scientific research fields. It has a molecular weight of 283.69 g/mol and the molecular formula C10H6ClN3O3S .

Chemical Information

Key identifiers for this compound :

  • IUPAC Name : 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • InChI : InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)
  • InChIKey : QOMKVOBREOBFKL-UHFFFAOYSA-N
  • SMILES : C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)N+[O-])Cl
  • Molecular Formula : C10H6ClN3O3S

Computed Properties

Key computed properties of the compound :

  • XLogP3 : 3.6
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 2
  • Exact Mass : 282.9818399 Da

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on this compound are not available in the search results, the broader research context of thiazoles and benzamides suggests potential applications.

Antimicrobial Research

The search results indicate that compounds containing nitrothiazole moieties have shown activity against biofilm-forming Gram-negative and Gram-positive pathogens . Structural modifications of commercial antimicrobials like nitazoxanide, which contains a nitrothiazole group, have been explored to improve activity against planktonic bacteria and biofilms . The introduction of a chloro substituent at the 5-position of nitazoxanide has been shown to increase activity .

Anticancer Research

Thiazole-containing compounds have demonstrated anticancer activity against various cancer cell lines . For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles have shown activity against human glioblastoma U251 cells and human melanoma WM793 cells . Additionally, phenylthiazole-incorporated quinoline derivatives have exhibited activity against colon carcinoma and lung cancer cells .

Other Biological Activities

Research indicates that benzamide derivatives exhibit antibacterial and antifungal activities . For example, N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives have been synthesized and screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as for antifungal activity against Aspergillus niger and Apergillus oryzae .

Patent Information

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Key analogs differ in substituent type and position on the benzamide ring, which directly impacts biological activity:

Compound Substituent (Benzamide) Molecular Weight Key Activities References
Compound X 2-chloro 297.72 Antiparasitic, antiviral
Tizoxanide (TIZ) 2-hydroxy 279.26 Anti-hepatitis B/C, antiprotozoal
Nitazoxanide (NTZ) 2-acetyloxy 307.28 Broad-spectrum antiparasitic
NTB 4-nitro 293.25 Anti-Trypanosoma cruzi
NTF 4-(trifluoromethyl) 325.27 Antiviral, antiparasitic
  • Nitro Position : NTB’s 4-nitro substituent shows superior activity against Leishmania mexicana (IC₅₀ = 12.5 µM) compared to Compound X, suggesting para-nitro groups may optimize binding to parasitic targets .
  • Bulkier Groups : NTF’s trifluoromethyl group increases steric hindrance, reducing solubility but enhancing metabolic stability .

Halogenated Analogs

Halogen substitution patterns influence potency:

  • 3-Chloro-N-(5-nitrothiazol-2-yl)benzamide (10b) and 2,5-dichloro-N-(5-nitrothiazol-2-yl)benzamide (10c) exhibit varied activity against Chikungunya virus nsP2 protease, with 10c showing higher inhibition (IC₅₀ = 8.2 µM) due to increased lipophilicity .
  • 2-Chloro vs. 4-Fluoro : 4-Fluoro-N-(5-nitrothiazol-2-yl)benzamide (10i) demonstrates reduced cytotoxicity in mammalian cells compared to Compound X, indicating fluorine’s favorable safety profile .

Methoxy and Alkyl Derivatives

  • 4-Methoxy-N-(5-nitrothiazol-2-yl)benzamide : The methoxy group improves aqueous solubility but reduces antiparasitic efficacy (IC₅₀ > 50 µM against T. cruzi) .
  • 2-Methyl and 4-Methyl analogs (10d, 10e) show diminished activity, highlighting the necessity of electronegative substituents for target engagement .

Antiparasitic Activity

  • Compound X vs. NTZ : NTZ’s acetyloxy group undergoes hydrolysis to TIZ in vivo, enhancing bioavailability. Compound X lacks this prodrug mechanism, limiting its systemic exposure .
  • Leishmanicidal Activity : Compound X induces oxidative stress in Leishmania infantum (EC₅₀ = 5.8 µM), comparable to NTB (EC₅₀ = 4.2 µM) but less potent than liposomal formulations of nitazoxanide (EC₅₀ = 1.3 µM) .

Antiviral Activity

  • Hepatitis Inhibition : TIZ and NTZ inhibit hepatitis B/C replication (EC₅₀ = 0.5–2 µM) via PFOR inhibition, while Compound X’s activity remains underexplored .

Insecticidal Activity

  • 2-Chloro-N-(5-cyanomethyl-thiadiazol-2-yl)benzamide (compound 12) exhibits superior insecticidal activity (LD₅₀ = 0.8 µg/mL) compared to Compound X, underscoring the role of heterocyclic hybridization .

Physicochemical and Structural Insights

  • Crystal Packing : Compound X forms N–H⋯O hydrogen bonds and C–H⋯O interactions, stabilizing its planar amide group. This contrasts with NTZ’s acetyloxy group, which introduces torsional strain .
  • LogP Values : Compound X (LogP = 2.1) is more lipophilic than TIZ (LogP = 1.3), favoring membrane penetration but increasing hepatotoxicity risks .

Biological Activity

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic compound recognized for its diverse biological activities. The compound features a benzamide structure substituted with a chlorine atom and a nitro group, alongside a thiazole moiety, which enhances its pharmacological profile. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Antitubercular Properties : The presence of the nitro group is essential for its activity against Mycobacterium tuberculosis, with studies indicating a minimum inhibitory concentration (MIC) as low as 0.78 μM .
  • Antitumor Effects : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism, disrupting essential cellular processes. The nitro group is believed to be reduced to form reactive intermediates that interfere with enzyme function.
  • Receptor Modulation : It may also modulate receptor activity within biological systems, influencing various biochemical pathways related to inflammation and infection.
  • Cytotoxic Mechanisms : For its antitumor activity, the compound appears to induce apoptosis in cancer cells through interaction with cellular signaling pathways .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. A comparative analysis with related compounds reveals insights into how structural modifications impact efficacy:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-nitrothiazoleContains an amino group instead of an amideKnown for its antibacterial properties
N-(benzo[d]thiazol-2-yl)-benzamidesDifferent substituents on thiazoleExhibits potent anti-inflammatory activity
4-Methylthiazole derivativesMethyl substitution on thiazoleEnhanced lipophilicity and bioavailability
Thiazole-based glucokinase activatorsAlkoxy and phenoxy substitutionsSelective activation of glucokinase in diabetes therapy

The presence of both chlorine and nitro groups enhances the compound's interaction with biological targets, making it a promising lead for drug development.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of nitrothiazole derivatives found that this compound exhibited significant effectiveness against Staphylococcus epidermidis and other Gram-positive bacteria. The mechanism involved disruption of bacterial metabolic pathways through enzyme inhibition .

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound against various cancer cell lines. Results indicated that it caused significant cell death in human glioblastoma U251 cells and melanoma WM793 cells, potentially due to apoptosis induction mechanisms .

Q & A

Q. What are the standard synthetic protocols for preparing 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide?

A common method involves coupling 5-nitro-1,3-thiazol-2-amine with a substituted benzoyl chloride. For example, in analogous syntheses, 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine at room temperature, followed by purification via chromatography and recrystallization . Key steps include stoichiometric control, solvent selection (e.g., pyridine for acid scavenging), and TLC monitoring to confirm reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Used to confirm molecular structure, including aromatic proton environments and amide bond formation.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .
  • TLC and LCMS : Monitor reaction progress and purity .

Q. What intermediates are pivotal in synthesizing nitro-thiazolyl benzamide derivatives?

5-Nitro-1,3-thiazol-2-amine and substituted benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) are critical intermediates. Reaction conditions (e.g., solvent, temperature) influence the stability of these intermediates and final product yield .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and selectivity of this compound?

  • Solvent effects : Polar aprotic solvents (e.g., dichlorethane) enhance reactivity of benzoyl chlorides, while pyridine acts as both solvent and acid scavenger .
  • Temperature : Lower temperatures (0–20°C) reduce side reactions like hydrolysis of benzoyl chloride, while higher temperatures (50°C) may accelerate coupling .
  • Catalysts : Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) in analogous syntheses, improving efficiency .

Q. How can contradictions in crystallographic data (e.g., hydrogen-bonding patterns) be resolved?

Cross-validate using high-resolution X-ray diffraction data and computational modeling (e.g., DFT calculations). For example, reports N–H⋯N hydrogen bonds stabilizing dimers, while highlights C–H⋯O/F interactions. Reproducibility tests and refinement parameter adjustments (e.g., riding models for H-atoms) can resolve discrepancies .

Q. What computational methods predict the compound’s reactivity or optimize synthesis?

  • COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in multi-step syntheses.
  • AI-driven tools : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent ratios, catalysts) to maximize yield .
  • Molecular docking : Assesses bioactivity by modeling interactions with target enzymes (e.g., PFOR inhibition in anaerobic organisms) .

Q. How can side products from competing reactions (e.g., over-nitration or hydrolysis) be mitigated?

  • Controlled reagent addition : Slow addition of benzoyl chloride minimizes exothermic side reactions.
  • Protective groups : Temporarily block reactive sites on the thiazole ring during nitration .
  • pH monitoring : Maintain basic conditions (e.g., NaHCO₃ washes) to prevent acid-induced degradation .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key ObservationsReference
Pyridine-mediated couplingRT, 12 hr, pyridine solvent72High purity, requires TLC
Microwave-assisted synthesis100°C, 15 min, DMF solvent85Faster, lower energy input
Thionyl chloride activationReflux, 4 hr, benzene solvent68Risk of over-chlorination

Q. Table 2: Key Crystallographic Parameters

CompoundSpace GroupHydrogen BondsPacking StabilizationReference
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamideP1N–H⋯N (centrosymmetric dimers)C–H⋯F/O interactions
4-Chloro-N-(oxadiazolyl-butyl)benzamideP212121N–H⋯S and C–H⋯Clπ-π stacking of benzene rings

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